4-[(2,4-difluorophenyl)methyl]-1H-pyrazole
CAS No.: 2174001-46-6
Cat. No.: VC12008379
Molecular Formula: C10H8F2N2
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole - 2174001-46-6](/images/structure/VC12008379.png)
Specification
CAS No. | 2174001-46-6 |
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Molecular Formula | C10H8F2N2 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole |
Standard InChI | InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)4-9)3-7-5-13-14-6-7/h1-2,4-6H,3H2,(H,13,14) |
Standard InChI Key | JNIODAXEDLXNCI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)F)CC2=CNN=C2 |
Canonical SMILES | C1=CC(=C(C=C1F)F)CC2=CNN=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole, reflects its bifunctional architecture:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
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2,4-Difluorobenzyl substituent: A fluorine-decorated phenyl group attached via a methylene bridge to the pyrazole’s N1 position.
Table 1: Key Molecular Properties
The presence of fluorine atoms enhances electronegativity and metabolic stability, while the pyrazole core enables π-π stacking interactions in biological targets .
Synthetic Methodologies
General Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via:
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Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones.
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Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazines .
Synthesis of 4-[(2,4-Difluorophenyl)methyl]-1H-Pyrazole
While explicit synthetic routes for this compound are scarce, analogous protocols suggest the following steps:
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Formation of the pyrazole core: Reacting hydrazine with a 1,3-diketone precursor.
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Benzylation: Introducing the 2,4-difluorobenzyl group via nucleophilic substitution or coupling reactions.
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Purification: Chromatography or recrystallization to isolate the target compound .
Example Protocol (Adapted from ):
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Hydrazine treatment: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-ol.
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Benzylation: The pyrazole nitrogen is alkylated using 2,4-difluorobenzyl bromide under basic conditions.
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Decarboxylation: Acidic hydrolysis removes ester groups, yielding the final product.
Structural and Crystallographic Insights
X-ray Diffraction Analysis
Although no crystallographic data exists for this exact compound, related pyrazole derivatives (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .
Table 2: Comparative Crystallographic Data for Analogous Pyrazoles
Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
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4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | P2₁/c | 7.177 | 10.999 | 10.414 | 95.2 | |
1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole | - | - | - | - | - |
Pharmacological Applications
Antimicrobial Activity
Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. For instance:
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Antifungal activity: Analogues like 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole inhibit Candida albicans (MIC: 8 µg/mL) .
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Antibacterial activity: Fluorinated pyrazoles exhibit potency against Staphylococcus aureus (IC₅₀: 2.76 µM) .
Anti-Inflammatory and Analgesic Effects
Structural analogs such as celecoxib (a COX-2 inhibitor) highlight the pyrazole scaffold’s role in inflammation modulation. The 2,4-difluorophenyl group may enhance selectivity for inflammatory mediators .
Table 3: Select Biological Activities of Pyrazole Analogues
Structure-Activity Relationships (SAR)
Key SAR trends for pyrazole derivatives include:
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Fluorine substitution: Enhances metabolic stability and membrane permeability.
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N1 substituents: Bulky groups (e.g., 2,4-difluorobenzyl) improve target affinity.
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C3/C5 modifications: Electron-withdrawing groups boost antimicrobial potency .
Future Directions
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